1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
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Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea, also known as EPPU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPU is a small molecule inhibitor that has been studied extensively for its ability to modulate different biological pathways.
Scientific Research Applications
Synthesis and Stereochemical Analysis
The compound 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea has been utilized in the stereoselective synthesis and stereochemical determination of active metabolites related to potent PI3 kinase inhibitors. This process involves stereospecific hydroboration, oxidation, and stereoselective reduction sequences to achieve the desired stereochemistry, demonstrating its role in advanced organic synthesis and medicinal chemistry research (Chen et al., 2010).
Antiproliferative Activity
This urea derivative has been explored for its antiproliferative effects against various cancer cell lines. By employing computer-aided design, derivatives were synthesized and evaluated for their activity, showing significant inhibition of cell proliferation, thereby highlighting its potential as a scaffold for developing new anticancer agents (Jian Feng et al., 2020).
Molecular Interactions and Binding Studies
The compound's derivatives have been studied for their association with molecules like 2-amino-1,8-naphthyridines and benzoates, shedding light on the substituent effect on complexation and the critical role of intramolecular hydrogen bonds in forming complexes. These studies contribute to a deeper understanding of molecular interactions essential for drug design and supramolecular chemistry (Ośmiałowski et al., 2013).
Antimicrobial Activity
Investigations into the antimicrobial properties of N-substituted urea derivatives have been conducted, demonstrating moderate activity against fungal and bacterial strains. This research opens pathways for the development of new antimicrobial agents, showcasing the versatility of urea derivatives in therapeutic applications (P. V. G. Reddy et al., 2003).
Enzyme Inhibition Studies
The urea scaffold has also been employed in the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which have been evaluated for their antiacetylcholinesterase activity. Such studies are crucial for the development of treatments for diseases like Alzheimer's, demonstrating the compound's relevance in neuropharmacology (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-26-17-7-5-16(6-8-17)23-13-15(10-18(23)24)22-19(25)21-12-14-4-3-9-20-11-14/h3-9,11,15H,2,10,12-13H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMPQCHRYDGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea |
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